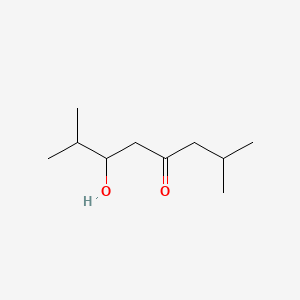
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenyl groups and a dioxo group attached to a butan-2-yl backbone, with two dimethyl ester groups at the ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with malonic acid derivatives under acidic conditions to form the intermediate compound, followed by oxidation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction type and conditions.
Aplicaciones Científicas De Investigación
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its dioxo and phenyl groups play a crucial role in binding to active sites and modulating biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar ester groups but lacking the phenyl and dioxo groups.
Benzylidene malonates: Compounds with similar structural motifs but different substituents on the benzene ring.
Uniqueness
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate is unique due to its combination of dioxo and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
90043-50-8 |
|---|---|
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
dimethyl 2-(1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate |
InChI |
InChI=1S/C21H20O6/c1-26-20(24)18(21(25)27-2)16(19(23)15-11-7-4-8-12-15)13-17(22)14-9-5-3-6-10-14/h3-12,16,18H,13H2,1-2H3 |
Clave InChI |
XCYKEJXYTAKMFI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


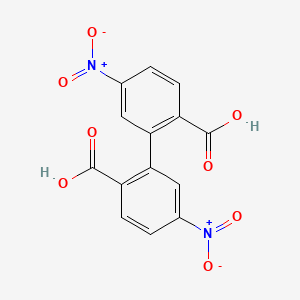

![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)
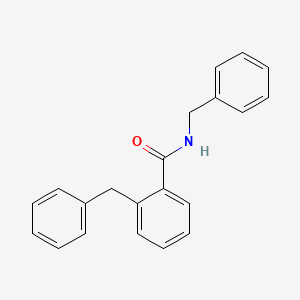
![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
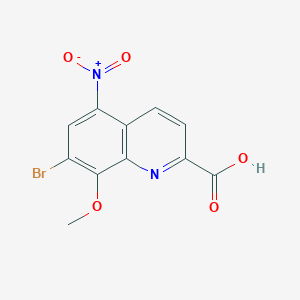
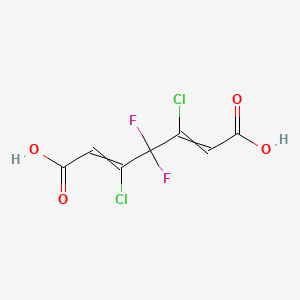
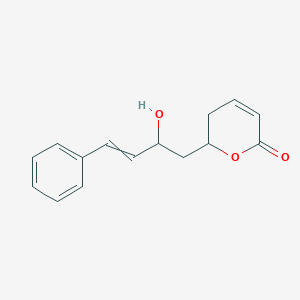
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
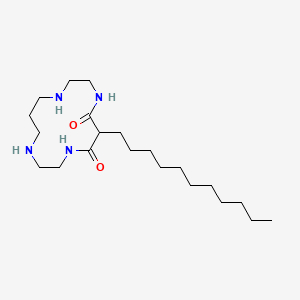
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)

